molecular formula C4H10ClNO B3155104 (S)-2-Azetidinemethanol HCl CAS No. 791807-66-4

(S)-2-Azetidinemethanol HCl

Cat. No.: B3155104
CAS No.: 791807-66-4
M. Wt: 123.58 g/mol
InChI Key: NNJFYVAXRAPUES-WCCKRBBISA-N
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Description

(S)-2-Azetidinemethanol Hydrochloride is a chiral compound with significant importance in various fields of chemistry and pharmacology. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Scientific Research Applications

(S)-2-Azetidinemethanol Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is used in the development of drugs, particularly those targeting the central nervous system.

    Industry: It is employed in the production of fine chemicals and as a precursor in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Azetidinemethanol Hydrochloride typically involves the reduction of azetidinone derivatives. One common method is the reduction of (S)-2-Azetidinone using a reducing agent such as lithium aluminum hydride (LiAlH4) in anhydrous ether. The resulting (S)-2-Azetidinemethanol is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of (S)-2-Azetidinemethanol Hydrochloride often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Azetidinemethanol Hydrochloride can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azetidinone derivatives.

    Reduction: Further reduction can lead to the formation of more reduced azetidine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: Azetidinone derivatives.

    Reduction: More reduced azetidine derivatives.

    Substitution: Various substituted azetidine derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of (S)-2-Azetidinemethanol Hydrochloride involves its interaction with specific molecular targets. In pharmacological applications, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the final compound derived from (S)-2-Azetidinemethanol Hydrochloride.

Comparison with Similar Compounds

    ®-2-Azetidinemethanol Hydrochloride: The enantiomer of (S)-2-Azetidinemethanol Hydrochloride with similar chemical properties but different biological activity.

    Azetidine: The parent compound, which lacks the hydroxyl group.

    2-Azetidinone: The oxidized form of azetidine.

Uniqueness: (S)-2-Azetidinemethanol Hydrochloride is unique due to its chiral nature and the presence of both a hydroxyl group and a nitrogen atom in a four-membered ring. This combination of features makes it a versatile intermediate in the synthesis of various complex molecules, particularly in the pharmaceutical industry.

Properties

IUPAC Name

[(2S)-azetidin-2-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c6-3-4-1-2-5-4;/h4-6H,1-3H2;1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJFYVAXRAPUES-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]1CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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